3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane
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Overview
Description
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 3 and 7 positions. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigidity and stability. The presence of ethylidene and methylidene groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form a saturated bicyclic compound.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of a saturated bicyclic compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its applications in synthesis and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Methylidenebicyclo[3.3.1]nonan-3-one
- 3,7-Dimethylenebicyclo[3.3.1]nonane
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane is unique due to the presence of both ethylidene and methylidene groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various chemical and industrial applications .
Properties
CAS No. |
37845-02-6 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3-ethylidene-7-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H18/c1-3-10-6-11-4-9(2)5-12(7-10)8-11/h3,11-12H,2,4-8H2,1H3 |
InChI Key |
BVUZJKPQFJMQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2CC(C1)CC(=C)C2 |
Origin of Product |
United States |
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